N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with 2-bromoethyl piperidine under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as amidation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .
Scientific Research Applications
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler analog with similar chemical properties.
2-(Piperidin-1-yl)ethyl thiophene: Lacks the carboxamide group but shares the piperidine and thiophene moieties.
Thiophene-2-carboxylic acid: The precursor in the synthesis of the target compound.
Uniqueness
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide is unique due to its combination of a piperidine ring, a thiophene ring, and a carboxamide group.
Properties
Molecular Formula |
C16H20N2OS2 |
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Molecular Weight |
320.5 g/mol |
IUPAC Name |
N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C16H20N2OS2/c19-16(15-7-5-11-21-15)17-12-13(14-6-4-10-20-14)18-8-2-1-3-9-18/h4-7,10-11,13H,1-3,8-9,12H2,(H,17,19) |
InChI Key |
GKPSLPOBEAMFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
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